5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole
Description
The compound 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a 3-chlorophenyl group at the 5-position and a 3-(trifluoromethyl)benzyl substituent at the 1-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their stability, electronic properties, and applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKHIAKVSGHEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles or by the reaction of azides with isocyanides.
Introduction of Substituents: The chlorophenyl and trifluoromethylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Reactions Involving the Tetrazole Ring
The tetrazole ring exhibits characteristic reactivity due to its electron-rich nitrogen atoms and acidic N-H proton ().
Deprotonation and Alkylation
-
Deprotonation : Reacts with strong bases (e.g., NaOH) to form salts. For example:
The resulting anion participates in nucleophilic substitutions.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives:
[3+2] Cycloaddition
The tetrazole ring can undergo cycloaddition with nitriles or alkynes under catalytic conditions. For example, microwave-assisted reactions with nitriles and sodium azide using Pd/Co nanoparticles yield fused heterocycles with up to 98% efficiency :
| Substrate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 3-(Trifluoromethyl)benzonitrile | Pd/Co nanoparticles | 160°C, MW, 1 hr | 98 |
Reactions of the 3-Chlorophenyl Substituent
The electron-withdrawing chloro group facilitates nucleophilic aromatic substitution (SNAr) under harsh conditions:
Nucleophilic Substitution
-
Reacts with amines (e.g., piperidine) in DMF at 120°C to replace chlorine:
-
Halogen exchange reactions with KF/CuI systems yield fluorinated analogs.
Reactions of the Trifluoromethylbenzyl Group
The -CF₃ group enhances oxidative stability but can undergo hydrolysis under acidic or basic conditions:
Hydrolysis
-
In concentrated H₂SO₄, the trifluoromethyl group hydrolyzes to a carboxylic acid:
Cross-Coupling Reactions
The aryl groups participate in Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives :
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-Fluorophenylboronic acid | XPhos Pd G3 | 59 |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 | 42 |
Biological Interactions
While not a direct chemical reaction, the compound’s interaction with enzymes involves:
-
Hydrogen bonding : The tetrazole N-H forms bonds with active-site residues.
-
Electrostatic effects : The -CF₃ group stabilizes charge-transfer complexes.
Scientific Research Applications
Antibacterial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole can outperform standard antibiotics like ampicillin against various bacterial strains.
Case Study : A recent study evaluated a series of tetrazole derivatives for their antibacterial activity using the disc diffusion method. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to or greater than those of established antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also shown promising antifungal properties. Research has indicated that tetrazoles can inhibit the growth of various fungi, including pathogenic strains.
Case Study : In a study assessing the antifungal activity of tetrazole derivatives, this compound was found to inhibit Candida albicans effectively. The compound's mechanism involved disrupting fungal cell wall synthesis .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases. The anti-inflammatory properties of tetrazoles have been explored in various studies.
Case Study : A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups .
Anticancer Activity
The potential anticancer effects of this compound have garnered attention in recent years.
Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and trifluoromethylbenzyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs include:
- 1-(3-Trifluoromethylphenyl)-5-(chloromethyl)-1H-tetrazole (CAS 890095-46-2): Differs by a chloromethyl group at the 5-position instead of 3-chlorophenyl .
- 1-(4-Trifluoromethylphenyl)-5-(chloromethyl)-1H-tetrazole : A positional isomer with the trifluoromethyl group at the para position .
- 1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b): Lacks the trifluoromethylbenzyl group but shares a chloro-substituted aromatic ring .
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-withdrawing groups (Cl, CF3) increase thermal stability, as seen in higher melting points for dichlorophenyl derivatives (e.g., 4e: 127–128°C vs. 4b: 95–96°C) .
- The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmaceutical applications .
Spectral Characteristics
Infrared Spectroscopy (IR)
- C-Cl Stretch : Observed at ~734 cm⁻¹ in chlorophenyl-containing compounds (e.g., 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-triazole-3-thione) .
- CF3 Stretch : Strong absorptions at 1150–1200 cm⁻¹, typical for trifluoromethyl groups .
- C=N and C=S : Peaks at 1634 cm⁻¹ (C=N) and 1243 cm⁻¹ (C=S) in triazole analogs suggest similar electronic environments in tetrazoles .
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Aromatic protons in 3-chlorophenyl and 3-CF3-benzyl groups resonate at δ 7.06–8.11 ppm (multiplet), consistent with substituted benzene rings .
- ¹³C NMR : The trifluoromethyl carbon appears at ~120–125 ppm (quartet, J = 280–300 Hz) due to coupling with fluorine atoms .
Stability and Reactivity
- Acidity: The trifluoromethyl group increases the tetrazole ring’s acidity compared to non-fluorinated analogs, enhancing its reactivity in metal coordination or salt formation .
- Hydrolytic Stability : Chlorine substituents may reduce hydrolysis rates, as seen in 4h (3,4-dichlorophenyl derivative) .
Biological Activity
5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole (CAS: 303144-93-6) is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 338.71 g/mol. The presence of the chlorophenyl and trifluoromethyl groups contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.71 g/mol |
| CAS Number | 303144-93-6 |
Antibacterial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-tetrazole can outperform standard antibiotics like ampicillin against various bacterial strains.
- Case Study : A recent study evaluated a series of tetrazole derivatives for their antibacterial activity using the disc diffusion method. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to or greater than those of established antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Tetrazoles are also recognized for their antifungal properties. Compounds with similar structures have shown effectiveness against resistant strains of fungi.
- Data Table : Minimum Inhibitory Concentrations (MICs) of related tetrazole compounds against various fungal strains.
| Compound | MIC (μM) | Fungal Strain |
|---|---|---|
| Compound A | 0.37 | Candida albicans |
| Compound B | 0.47 | Candida glabrata |
| 5-(3-Chlorophenyl)... | TBD | Candida tropicalis |
This data suggests that modifications in the structure of tetrazoles can lead to enhanced antifungal activity, particularly against fluconazole-resistant strains .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of tetrazoles has been documented in various studies. These compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
- Research Findings : In vivo studies on animal models demonstrated that certain tetrazole derivatives reduced inflammation markers significantly compared to control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like trifluoromethyl) enhances the potency of these compounds. The position of substituents on the phenyl ring also affects biological activity; para-substituted derivatives generally show superior efficacy compared to ortho or meta substitutions .
Q & A
Q. What strategies mitigate side reactions during the formation of the tetrazole heterocyclic system?
- Methodological Answer : Side reactions (e.g., over-alkylation or ring-opening) are minimized by: (i) Using slow addition of benzyl halides to control exothermicity. (ii) Employing phase-transfer catalysts (e.g., PEG-400) to enhance reagent solubility and reduce byproduct formation. (iii) Optimizing stoichiometry (1:1 molar ratio of tetrazole precursor to benzyl halide) to prevent polysubstitution. highlights the importance of catalyst loading (10 wt%) and pH control (12.5) for selective mono-alkylation .
Q. How can computational tools predict the pharmacological activity of this compound?
- Methodological Answer : Use PASS Online or SwissADME to predict bioactivity. For example, applied PASS to triazole-thiol derivatives, identifying potential enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity. Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) can validate interactions, focusing on the trifluoromethyl group’s hydrophobic binding and chlorophenyl’s π-stacking .
Q. What are the stability challenges for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis (tetrazole ring) and photodegradation (chlorophenyl group). Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) reveal degradation pathways. Store in amber vials at –20°C in anhydrous DMSO or ethanol. For long-term storage, lyophilization with cryoprotectants (trehalose) is recommended .
Q. How do substituent modifications (e.g., Cl vs. CF₃ position) affect structure-activity relationships (SAR)?
- Methodological Answer : compares analogs with chlorophenyl/trifluoromethyl groups at different positions. For example:
- 3-Chlorophenyl enhances π-stacking with aromatic enzyme residues.
- 3-Trifluoromethylbenzyl increases metabolic stability and lipophilicity (logP ~3.5).
Systematic SAR requires synthesizing positional isomers and testing in bioassays (e.g., enzyme inhibition IC₅₀, cytotoxicity) .
Q. What in vitro assays are suitable for validating hypothesized biological activity?
- Methodological Answer : Prioritize assays based on computational predictions:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anti-inflammatory : COX-2 inhibition (ELISA-based PG assay).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2).
Include positive controls (e.g., celecoxib for COX-2) and validate dose-response curves (nonlinear regression analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
